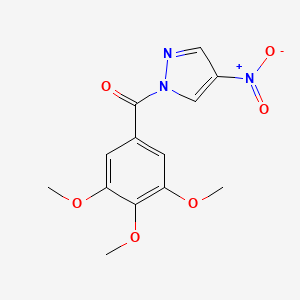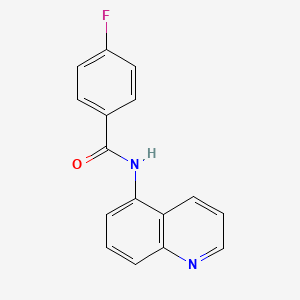
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a synthetic compound that has been of interest to researchers due to its potential as an anti-cancer agent. CPDD belongs to the class of compounds known as pyrrolopyrimidines, which have been shown to have anti-proliferative effects on cancer cells.
作用機序
The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is not fully understood. However, it is believed that 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione inhibits the activity of several enzymes that are involved in cancer cell proliferation and survival. In addition, 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to have several biochemical and physiological effects on cancer cells. In vitro studies have shown that 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione inhibits the activity of several enzymes that are involved in cancer cell proliferation and survival. In addition, 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione in lab experiments is that it has been shown to have anti-cancer properties in vitro. This makes it a promising candidate for further research into its potential as an anti-cancer agent. However, one limitation of using 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its anti-cancer properties.
将来の方向性
There are several future directions for research into 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of research could focus on understanding its mechanism of action. This could involve studying the effects of 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione on specific enzymes that are involved in cancer cell proliferation and survival. Another area of research could focus on developing more effective methods for delivering 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione to cancer cells. This could involve developing new drug delivery systems that specifically target cancer cells. Finally, future research could focus on developing new analogs of 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione that have improved anti-cancer properties.
合成法
The synthesis of 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione involves several steps. The starting material is 2-chlorobenzaldehyde, which is reacted with piperidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. This amine is then reacted with 3-chloro-1,2-propanediol to form the 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione molecule.
科学的研究の応用
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been studied extensively for its anti-cancer properties. In vitro studies have shown that 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione inhibits the growth of a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
特性
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-10-6-2-3-7-11(10)19-14(20)12(17)13(15(19)21)18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAAKFNVNNIXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)

![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)


![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)

![N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide](/img/structure/B5739206.png)
![4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5739214.png)



![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5739235.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739246.png)